N~1~-(3-CHLOROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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Overview
Description
“N~1~-(3-CHLOROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE” is a synthetic organic compound that features a chlorophenyl group, a triazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(3-CHLOROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE” typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Attachment of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.
Formation of the Sulfanylacetamide Moiety: This can be achieved through a thiolation reaction followed by amidation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Scale-up processes also consider the cost-effectiveness and environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially altering the compound’s biological activity.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives, dechlorinated phenyl derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Exploration as a potential drug candidate for its antimicrobial, antifungal, or anticancer properties.
Biochemistry: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new therapeutic agents.
Mechanism of Action
The mechanism of action of “N~1~-(3-CHLOROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can bind to metal ions in enzyme active sites, while the chlorophenyl group can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3-Chlorophenyl)-2-(1,2,4-triazol-3-ylthio)acetamide
- N~1~-(4-Chlorophenyl)-2-(1,2,4-triazol-3-ylthio)acetamide
- N~1~-(3-Bromophenyl)-2-(1,2,4-triazol-3-ylthio)acetamide
Uniqueness
“N~1~-(3-CHLOROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE” is unique due to the presence of the 5-methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-7-13-11(16-15-7)18-6-10(17)14-9-4-2-3-8(12)5-9/h2-5H,6H2,1H3,(H,14,17)(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXHHFJWQXXUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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